molecular formula C28H36N4O6 B2590626 N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide CAS No. 1243027-13-5

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Cat. No. B2590626
M. Wt: 524.618
InChI Key: GQHXICKZGXUHOK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing functional groups such as amides, ethers, and possibly a quinazolinone group . These functional groups can have various properties and reactivities, which would influence the overall behavior of the molecule.


Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its functional groups. For example, n-butylamine, which might be a part of your compound, can react with alcohols over alumina to form other amines .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, n-butylamine, a possible component of your compound, is a colorless liquid with a fishy, ammonia-like odor .

Scientific Research Applications

Tumor Proliferation Imaging and Therapy

One of the significant applications of this compound is in the assessment of cellular proliferation in tumors using PET imaging techniques. A study by Dehdashti et al. (2013) investigated a cellular proliferative marker, closely related in structure to the compound of interest, for its safety, dosimetry, and feasibility in imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. The results showed significant correlations between the uptake of the compound and Ki-67, a proliferative marker, suggesting its potential in evaluating the proliferative status of solid tumors with minimal adverse effects and safe dosage levels for clinical trials (Dehdashti et al., 2013).

Sigma-2 Receptor Probing

Another study focused on the synthesis and evaluation of benzamide analogs, closely related to the mentioned compound, as probes for sigma-2 receptors. The research by Xu et al. (2005) found that one of these analogs showed high affinity for sigma-2 receptors, indicating its utility in studying these receptors in vitro. This has implications for understanding various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).

Antitumor Activity and DNA Interaction

Compounds with similar structural features have been synthesized and evaluated for their in vitro antitumor activity and interaction with DNA. Sami et al. (1995) synthesized derivatives with amino and acylamino groups, showing a strong dependence of antitumor potency on substitution position, with certain derivatives displaying significantly higher potency than the parent compound. This highlights the potential of structurally related compounds in chemotherapy, offering insights into designing more effective antitumor agents (Sami et al., 1995).

Synthesis and Chemical Characterization

Research on the synthesis and chemical characterization of compounds with similar structures has provided valuable insights into their potential applications. For example, the study by Deady et al. (2001) on the synthesis and cytotoxicity of benzimidazo[2,1-a]isoquinolines suggests the importance of structural modifications in enhancing biological activity. Such studies contribute to the foundational knowledge necessary for the development of new therapeutic agents (Deady et al., 2001).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a substance and the necessary precautions. For example, n-butyl alcohol, which might be related to your compound, is highly flammable and can cause skin irritation and serious eye damage .

Future Directions

Future research on your compound could involve further elucidation of its structure, synthesis, and properties, as well as potential applications in fields like medicine or materials science .

properties

IUPAC Name

N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6/c1-7-8-13-30(4)26(34)20-11-9-19(10-12-20)16-32-27(35)21-14-23(37-5)24(38-6)15-22(21)31(28(32)36)17-25(33)29-18(2)3/h9-12,14-15,18H,7-8,13,16-17H2,1-6H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHXICKZGXUHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

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